Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate
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Overview
Description
Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate is an organic compound with the molecular formula C10H16O5. It is a derivative of malonic acid and is known for its use in various organic synthesis processes. This compound is characterized by the presence of ethoxy and methylsulfanyl groups attached to a propanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate typically involves the condensation of diethyl malonate with ethyl formate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various organic reactions through the formation of intermediates, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid, used in similar synthetic applications.
Diethyl ethoxymethylenemalonate: Another derivative with an ethoxy group, used in the synthesis of heterocyclic compounds.
Diethyl methylsulfanylmethylenemalonate: A compound with a methylsulfanyl group, used in organic synthesis.
Uniqueness
Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate is unique due to the presence of both ethoxy and methylsulfanyl groups, which provide it with distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
CAS No. |
921594-11-8 |
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Molecular Formula |
C11H18O5S |
Molecular Weight |
262.32 g/mol |
IUPAC Name |
diethyl 2-[ethoxy(methylsulfanyl)methylidene]propanedioate |
InChI |
InChI=1S/C11H18O5S/c1-5-14-9(12)8(10(13)15-6-2)11(17-4)16-7-3/h5-7H2,1-4H3 |
InChI Key |
ICYRPBZEFQZHQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C(=O)OCC)C(=O)OCC)SC |
Origin of Product |
United States |
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